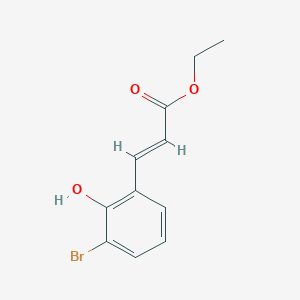

(E)-ethyl 3-(3-bromo-2-hydroxyphenyl)acrylate

Description

Properties

Molecular Formula |

C11H11BrO3 |

|---|---|

Molecular Weight |

271.11 g/mol |

IUPAC Name |

ethyl (E)-3-(3-bromo-2-hydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C11H11BrO3/c1-2-15-10(13)7-6-8-4-3-5-9(12)11(8)14/h3-7,14H,2H2,1H3/b7-6+ |

InChI Key |

YASCHXJCRNDQGK-VOTSOKGWSA-N |

Isomeric SMILES |

CCOC(=O)/C=C/C1=C(C(=CC=C1)Br)O |

Canonical SMILES |

CCOC(=O)C=CC1=C(C(=CC=C1)Br)O |

Origin of Product |

United States |

Foundational & Exploratory

Advanced Synthesis and Strategic Application of Substituted Coumarin Precursors

Executive Summary: The Benzopyrone Scaffold

The coumarin (2H-chromen-2-one) scaffold represents a privileged structure in medicinal chemistry, serving as the core pharmacophore for anticoagulants (e.g., Warfarin), antitumor agents, and fluorescent probes.[1] For the synthetic chemist, the challenge lies not merely in closing the ring, but in the strategic selection of precursors that dictate regioselectivity, yield, and downstream functionalization potential.[1]

This guide moves beyond basic textbook definitions to analyze the causality between precursor electronic states and synthetic outcomes. We focus on the two dominant mechanistic pathways—Pechmann and Knoevenagel —and the critical intermediates that serve as divergent points for library generation.

The Precursor Landscape: Strategic Selection

The choice of starting material is the first determinant of synthetic success. We categorize precursors based on their electrophilic/nucleophilic nature and their compatibility with specific ring-closure mechanisms.

Phenolic Precursors (The Nucleophiles)

Utilized primarily in Pechmann condensation, phenols dictate the electron density of the benzene ring.[1]

-

Resorcinol (1,3-dihydroxybenzene): The "Gold Standard" for Pechmann reactions.[1] The -OH group at the meta position activates the ortho carbon, facilitating rapid electrophilic attack by the

-keto ester.[1] -

Substituent Effects: Electron-donating groups (EDGs) like -OH, -OMe, and -NH2 at the meta position significantly enhance yield.[1] Electron-withdrawing groups (EWGs) like -NO2 or -COOH deactivate the ring, often requiring harsher conditions (e.g., H2SO4 at >100°C) or alternative pathways like the Perkin reaction.[1]

Salicylaldehydes (The Bifunctional Electrophiles)

Utilized in Knoevenagel and Perkin condensations.

-

Advantage: The pre-formed aromatic ring with an aldehyde handle allows for milder, base-catalyzed conditions.[1]

-

Stability: Unlike highly reactive phenols, substituted salicylaldehydes are stable intermediates that can be purchased or synthesized via Reimer-Tiemann formylation, allowing for pre-installation of complex substituents before ring closure.[1]

-Keto Esters & Active Methylenes

These provide the C3-C4 fragment of the lactone ring.

-

Ethyl Acetoacetate: Yields 4-methylcoumarins.

-

Diethyl Malonate: Yields 3-carboxy or 3-ester coumarins (gateway to 3-substituted derivatives).

-

4-Chloroacetoacetate: Allows for immediate post-cyclization functionalization at the 4-methyl position (e.g., nucleophilic substitution).[1]

Mechanistic Pathways & Logic

The following diagram visualizes the decision tree for synthesis. Note how the precursor choice forces the mechanistic pathway.

Figure 1: Strategic Synthesis Map. Red nodes indicate aromatic precursors; Yellow nodes indicate aliphatic linkers; Blue nodes indicate reaction types.[1]

Critical Intermediates & Protocols

This section details the synthesis of two high-value intermediates: 3-Acetylcoumarin (a scaffold for heterocycle fusion) and 4-Hydroxycoumarin (the Warfarin precursor).

Protocol A: Green Synthesis of 3-Acetylcoumarin (Knoevenagel)

Rationale: Traditional methods use piperidine in refluxing benzene (toxic). This protocol uses L-proline as an organocatalyst, leveraging the "imininum ion" mechanism for milder activation.[1]

Reagents:

Step-by-Step Methodology:

-

Charge: In a 50 mL round-bottom flask, dissolve salicylaldehyde (1.22 g) and ethyl acetoacetate (1.30 g) in 10 mL of ethanol.

-

Catalyst Addition: Add L-proline (0.115 g). The solution may turn slightly yellow, indicating imine formation.[1]

-

Reflux: Heat the mixture to reflux (80°C) for 2-4 hours. Monitor via TLC (Mobile phase: 20% Ethyl Acetate in Hexane).[1]

-

Checkpoint: The product spot will be less polar than the aldehyde.

-

-

Workup: Cool the reaction mixture to room temperature. The product often precipitates as a solid.

-

Isolation: Filter the solid and wash with cold ethanol. If no precipitate forms, pour the mixture into crushed ice (50 g) and stir vigorously for 20 minutes to induce crystallization.

-

Purification: Recrystallize from ethanol.

Protocol B: 4-Hydroxycoumarin via ZnCl2/POCl3

Rationale: Direct condensation of phenol and malonic acid requires a dehydrating agent strong enough to form the intermediate ester but controlled enough to effect the Fries rearrangement/cyclization without charring.

Reagents:

-

Phenol (0.1 mol)

-

Malonic Acid (0.1 mol)

-

Anhydrous Zinc Chloride (0.3 mol)

-

Phosphorus Oxychloride (POCl3) (0.2 mol)[1]

Step-by-Step Methodology:

-

Fusion: In a fume hood, mix phenol (9.4 g) and malonic acid (10.4 g) in a flask containing fused ZnCl2 (40 g).

-

Activation: Add POCl3 (20 mL) dropwise.

-

Heating: Heat the mixture to 60-70°C for 20 hours. Caution: HCl gas is evolved. Use a scrubber.

-

Quench: Pour the dark reaction mass into ice-cold water (200 mL). A sticky solid will separate.

-

Hydrolysis: Isolate the solid and reflux it in 10% Na2CO3 solution for 1 hour (hydrolyzes unreacted esters). Filter the hot solution to remove insoluble tars.

-

Acidification: Acidify the filtrate with dilute HCl. White needles of 4-hydroxycoumarin will precipitate.

-

Validation:

-

1H NMR (DMSO-d6):

5.5 (s, 1H, C3-H), 7.2-7.8 (m, 4H, Ar-H), 12.5 (br s, OH).[1]

-

Advanced Functionalization & Data Comparison

Once the core is synthesized, the reactivity profile changes.[1] The following table summarizes the reactivity of key intermediates.

| Intermediate | Active Site | Reaction Type | Target Application |

| 3-Acetylcoumarin | Carbonyl (C=O) | Claisen-Schmidt | Chalcones (Antioxidants) |

| 3-Acetylcoumarin | Methyl (C-H3) | Mannich Reaction | Amino-alkyl derivatives (CNS active) |

| 4-Hydroxycoumarin | C3-Position | Michael Addition | Warfarin analogs (Anticoagulants) |

| 4-Hydroxycoumarin | Hydroxyl (-OH) | O-Alkylation | Ethers (Antimicrobial) |

| 4-Chlorocoumarin | C4-Position | Suzuki Coupling | 4-Arylcoumarins (Fluorescent probes) |

Functionalization Pathway Diagram[1][4]

Figure 2: Divergent synthesis from core intermediates. 3-Acetylcoumarin favors carbonyl chemistry; 4-Hydroxycoumarin favors nucleophilic substitution at C3.[1]

Troubleshooting & Optimization (Field Notes)

-

The "Tar" Problem (Pechmann): If the reaction mixture turns into a black tar, the temperature is likely too high, or the sulfuric acid concentration is too strong.[1] Solution: Switch to solid acid catalysts like Amberlyst-15 or use ionic liquids (e.g., [BMIM][BF4]) to lower the energy barrier and improve recyclability [1].[1]

-

Regioselectivity Issues: In substituted phenols (e.g., 3-aminophenol), the amine group directs para, but steric hindrance can force ortho cyclization.[1] Solution: Protect the amine (as an acetamide) to alter steric bulk and electronic directing effects.

-

Moisture Sensitivity: The Knoevenagel condensation is reversible. Solution: Use molecular sieves or a Dean-Stark trap if using a solvent like toluene to drive the equilibrium forward by removing water.

References

-

Knoevenagel Condensation Protocols

-

Microwave-Assisted Synthesis

-

Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. (2000). Imperial College London / Synthetic Communications. Link

-

-

4-Hydroxycoumarin Chemistry

-

Biological Scaffolds

-

Green Chemistry Approaches

Sources

- 1. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]

- 2. biomedres.us [biomedres.us]

- 3. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | A twenty-year journey exploring coumarin-based derivatives as bioactive molecules [frontiersin.org]

- 5. Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties [pubs.sciepub.com]

- 6. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]

- 7. ias.ac.in [ias.ac.in]

- 8. Construction of 4-hydroxycoumarin derivatives with adjacent quaternary and tertiary stereocenters via ternary catalysis - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03452F [pubs.rsc.org]

- 9. An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities | MDPI [mdpi.com]

- 10. benthamdirect.com [benthamdirect.com]

- 11. eurekaselect.com [eurekaselect.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

molecular weight and formula of C11H11BrO3

Technical Analysis of C11H11BrO3: Isotopic Signatures, Structural Isomerism, and Synthetic Utility

Core Directive & Executive Summary

This technical guide provides a rigorous analysis of the molecular formula C11H11BrO3 . While often encountered as a generic intermediate in database searches, this specific stoichiometry represents a critical class of beta-keto esters and functionalized indanones used in the synthesis of bioactive pharmacophores (e.g., donepezil analogs, coumarins).[1]

This document moves beyond simple molar mass calculations to address the "Isobaric Risk" in drug development—where structural isomers with identical mass-to-charge ratios (m/z) can confound metabolic stability studies.[1] We will focus on the two most chemically significant isomers:

-

Ethyl 3-(4-bromophenyl)-3-oxopropanoate (Linear beta-keto ester).[1]

-

2-Bromo-4,5-dimethoxy-1-indanone (Cyclic pharmacophore precursor).[1]

Physicochemical Profiling & Isotopic Logic

In high-throughput screening (HTS) and mass spectrometry (MS), reliance on "Average Molecular Weight" is a common failure point.[1] For halogenated compounds, the Monoisotopic Mass and the Isotopic Distribution are the only valid metrics for identification.

Quantitative Data Table

| Property | Value | Technical Context |

| Formula | C11H11BrO3 | Degree of Unsaturation (DoU) = 6 |

| Average MW | 271.11 g/mol | Used for gravimetric stoichiometry (weighing).[1] |

| Monoisotopic Mass | 269.9892 Da | Based on |

| M+2 Mass | 271.9871 Da | Based on |

| Isotopic Pattern | 1:1 Doublet | The signature "Twin Peak" in MS spectra.[1] |

| Exact Mass | 269.98917 | Calculated for high-resolution MS (HRMS).[1] |

The Bromine Signature (Self-Validating Protocol)

The presence of Bromine provides an intrinsic internal standard in mass spectrometry.[1] Unlike Chlorine (3:1 ratio), Bromine's isotopes (

-

Protocol: When analyzing a reaction mixture for C11H11BrO3, do not look for a single peak at 271.1. Look for two peaks of equal intensity separated by 2.0 mass units (m/z 270 and 272 in positive mode +H).[1]

-

Validation: If the M+2 peak is missing or <30% of the M peak, the compound has likely undergone dehalogenation (a common metabolic route) or is a contaminant.[1]

Structural Isomerism in Drug Design

The formula C11H11BrO3 allows for distinct scaffolds with vastly different reactivities.

Case Study A: Ethyl 3-(4-bromophenyl)-3-oxopropanoate

-

Structure: A beta-keto ester.[1]

-

Utility: This is a "linchpin" reagent.[1] The active methylene group (between the two carbonyls) is highly acidic, allowing for easy alkylation or Knoevenagel condensations.[1]

-

Application: Used to synthesize 4-arylcoumarins and quinolines (anti-cancer agents).[1]

Case Study B: 2-Bromo-4,5-dimethoxy-1-indanone

-

Structure: A bicyclic ketone.[1]

-

Utility: A direct precursor to Donepezil (Alzheimer's treatment) analogs.[1]

-

Reactivity: The bromine at the alpha-position is highly labile, making it perfect for nucleophilic substitution (

) to introduce amine-based pharmacophores.[1]

Synthetic Pathways & Workflow Visualization

The following diagram illustrates the divergent synthesis of these two isomers and their downstream applications.

Figure 1: Divergent synthetic pathways for C11H11BrO3 isomers, leading to distinct pharmacological classes.[1]

Analytical Validation Protocols

To ensure scientific integrity, researchers must validate the identity of C11H11BrO3 using a multi-modal approach.

Mass Spectrometry (LC-MS/MS)

-

Target: Identify the [M+H]+ doublet.

-

Expectation:

NMR Spectroscopy ( H-NMR in CDCl )

-

For Isomer A (Beta-keto ester):

-

For Isomer B (Indanone):

References

-

PubChem. Ethyl 3-(4-bromophenyl)-3-oxopropanoate (Compound CID 2757149).[1] National Library of Medicine.[1] [Link][1]

-

NIST Chemistry WebBook. Species Data by Molecular Weight.[1] National Institute of Standards and Technology.[1] [Link][1]

-

Organic Chemistry Portal. Synthesis of Indanones. (Mechanistic insight into Friedel-Crafts cyclization). [Link]

-

ChemCalc. Molecular Formula Analysis and Isotopic Distribution. (Tool for calculating exact monoisotopic masses).[1] [Link]

Sources

Methodological & Application

Application Note: Intramolecular Transesterification of 2-Hydroxycinnamate Esters

Executive Summary

This guide details the optimization of coumarin (2H-chromen-2-one) synthesis via the intramolecular transesterification (lactonization) of 2-hydroxycinnamate esters. While theoretically simple, this reaction is kinetically governed by the geometric isomerism of the double bond. The stable (E)-isomer places the nucleophilic phenol and the electrophilic ester in a trans orientation, rendering cyclization impossible without isomerization.

This note provides three validated protocols to overcome this "geometric lock":

-

Photochemical Isomerization: A catalyst-free, light-driven approach.

-

Nucleophilic Organocatalysis: A mild, phosphine-mediated method.[1]

-

Thermal Acid Catalysis: The classical robust method for scale-up.

Mechanistic Principles & Critical Parameters

The Geometric Barrier

The transformation relies on the nucleophilic attack of the phenolic oxygen onto the ester carbonyl.

-

The Problem: 2-hydroxycinnamate esters predominantly exist as the thermodynamically stable (E)-isomer. In this configuration, the reactive centers are

180° apart. -

The Solution: Energy (light or heat) or catalysis is required to access the (Z)-isomer (cis). Once formed, the (Z)-isomer undergoes rapid, often spontaneous, intramolecular transesterification to release an alcohol and form the stable coumarin core.

Mechanism Diagram

The following diagram illustrates the critical

Figure 1: Reaction pathway highlighting the critical isomerization barrier (

Critical Process Parameters (CPPs)

| Parameter | Recommendation | Rationale |

| Concentration | Dilute ( | High concentrations favor intermolecular transesterification, leading to oligomers rather than the desired cyclic monomer. |

| Solvent Polarity | Polar Protic (MeOH/EtOH) | Stabilizes the transition state; essential for the photochemical route to allow conformational mobility. |

| Water Content | Anhydrous | Water competes as a nucleophile (hydrolysis), converting the ester to the free acid (2-hydroxycinnamic acid) rather than coumarin. |

| Leaving Group | Methyl/Ethyl Esters | Smaller alkoxy groups are better leaving groups and easier to remove (lower boiling point) during workup. |

Experimental Protocols

Protocol A: Photochemical Cyclization (The "Green" Route)

Best for: Lab-scale synthesis, acid-sensitive substrates, and "clean" chemistry requirements.

Principle: UV irradiation excites the

Materials:

-

Substrate: Methyl 2-hydroxycinnamate (1.0 eq)

-

Solvent: Ethanol (Spectroscopic grade)

-

Equipment: Rayonet reactor or High-pressure Hg lamp (365 nm filter)

Step-by-Step:

-

Preparation: Dissolve the substrate in Ethanol to a concentration of 0.01 M .

-

Note: Do not exceed this concentration to prevent photodimerization [2+2 cycloaddition].

-

-

Irradiation: Place the solution in a quartz vessel (Pyrex filters out <300nm, which is acceptable for this transformation but quartz is preferred for efficiency).

-

Reaction: Irradiate at 365 nm at ambient temperature.

-

Monitoring: Monitor by UV-Vis. The absorption band of the phenolic starting material (approx. 320 nm) will shift as the coumarin forms.

-

-

Completion: Reaction is typically complete within 2–4 hours.

-

Workup: Evaporate solvent under reduced pressure. The residue is often pure coumarin. Recrystallize from hexane/EtOAc if necessary.

Protocol B: Phosphine-Mediated Organocatalysis

Best for: Mild thermal conditions (60–70°C) without strong Brønsted acids.[1]

Principle: Tributylphosphine (

Materials:

-

Substrate: (E)-Methyl 2-hydroxycinnamate (1.0 eq)

-

Catalyst: Tri-n-butylphosphine (

) (0.2 eq / 20 mol%) -

Solvent: Methanol (Anhydrous)

Step-by-Step:

-

Setup: In a nitrogen-purged round-bottom flask, dissolve the substrate in anhydrous Methanol (0.1 M).

-

Catalyst Addition: Add

dropwise via syringe.-

Caution:

is pyrophoric and has a foul odor. Handle in a fume hood.

-

-

Heating: Heat the mixture to reflux (approx. 65°C) for 6–12 hours.

-

Workup: Cool to room temperature. Concentrate in vacuo.

-

Purification: The residue will contain phosphine oxide byproducts. Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient).

Protocol C: Acid-Catalyzed Thermal Cyclization

Best for: Large-scale synthesis and robust substrates.

Principle: Acid protonates the carbonyl, making it more electrophilic, while heat provides the energy for

Materials:

-

Substrate: (E)-Ethyl 2-hydroxycinnamate[1]

-

Catalyst: p-Toluenesulfonic acid (p-TsOH) (0.1 eq)

-

Solvent: Toluene

-

Equipment: Dean-Stark trap (optional, but helps remove alcohol byproduct).

Step-by-Step:

-

Setup: Dissolve substrate and p-TsOH in Toluene (0.2 M).

-

Reflux: Heat to vigorous reflux (110°C).

-

Equilibrium Shift: If using a Dean-Stark trap, the removal of the alcohol byproduct (methanol/ethanol) drives the equilibrium forward.

-

Duration: Reflux for 12–24 hours.

-

Workup: Wash the organic layer with saturated

(to remove acid catalyst) and brine. Dry over

Analytical Validation & Workflow

Decision Matrix

Use the following workflow to select the appropriate method and validate results.

Figure 2: Method selection workflow based on substrate stability.

Validation Data

| Analytical Method | Expected Observation |

| 1H NMR | Disappearance of the phenolic -OH singlet ( |

| IR Spectroscopy | Shift of Carbonyl stretch: Ester ( |

| HPLC | Coumarins are typically more hydrophobic than their hydroxy-ester precursors (RT shift). |

References

-

Mechanism of Coumarin Formation

- Borges, F., et al. (2005). Simple Coumarins: Privileged Scaffolds in Medicinal Chemistry. Current Medicinal Chemistry.

-

Organocatalytic Protocol (Phosphine)

-

Kwon, O., et al. (2012).[1] Cyclization of ortho-hydroxycinnamates to coumarins under mild conditions: A nucleophilic organocatalysis approach. Beilstein Journal of Organic Chemistry.

-

-

Photochemical Isomerization

- Dugave, C., & Demange, L. (2003).

-

Acid-Catalyzed Lactonization

- Sethna, S., & Phadke, R. (2011). The Pechmann Reaction. Organic Reactions.

Sources

Technical Application Note: Selective Wittig Synthesis of Ethyl 3-(3-bromo-2-hydroxyphenyl)acrylate

This Application Note is designed for researchers requiring a robust, high-fidelity protocol for the synthesis of ethyl 3-(3-bromo-2-hydroxyphenyl)acrylate .

This specific transformation presents a classic chemoselectivity challenge: the Wittig reaction of salicylaldehydes (2-hydroxybenzaldehydes) often leads to spontaneous cyclization into coumarins (2-chromenones). This guide provides the conditions necessary to arrest the reaction at the open-chain acrylate ester stage, preserving the free phenolic hydroxyl group for subsequent derivatization.

Part 1: Executive Summary & Strategic Analysis

Objective

To synthesize ethyl 3-(3-bromo-2-hydroxyphenyl)acrylate (Target 3 ) from 3-bromo-2-hydroxybenzaldehyde (Precursor 1 ) using a stabilized Wittig ylide, while suppressing the thermodynamic drive toward coumarin formation.

Chemical Strategy: The "Coumarin Trap"

The reaction involves the condensation of a salicylaldehyde derivative with a stabilized phosphorane.

-

The Challenge: The product contains a nucleophilic phenol ortho to an electrophilic ester. In the presence of heat, light, or Lewis acids, the Z-isomer (and eventually the E-isomer via photo-isomerization) undergoes intramolecular transesterification to form 8-bromo-coumarin .

-

The Solution:

-

Stereocontrol: Utilize a stabilized ylide to maximize E-selectivity (trans). The E-isomer is geometrically incapable of cyclizing without prior isomerization.

-

Solvent Effects: Use a non-polar, aprotic solvent (Toluene) to favor the precipitation of triphenylphosphine oxide (Ph

PO) and minimize proton-transfer events that catalyze cyclization. -

Thermal Control: Avoid excessive reflux times common in coumarin synthesis protocols.

-

Reaction Pathway Visualization

The following diagram illustrates the bifurcation between the desired acrylate and the coumarin byproduct.

Figure 1: Mechanistic pathway highlighting the critical E/Z divergence. The protocol aims to maximize the green pathway and suppress the red.

Part 2: Detailed Experimental Protocol

Reagents & Materials

| Component | Role | Grade/Purity | Stoichiometry |

| 3-Bromo-2-hydroxybenzaldehyde | Substrate | >97% (HPLC) | 1.0 equiv. |

| Ethyl (triphenylphosphoranylidene)acetate | Reagent (Ylide) | >98% | 1.2 equiv. |

| Toluene | Solvent | Anhydrous | 0.2 M |

| Dichloromethane (DCM) | Workup Solvent | ACS Grade | N/A |

| Hexanes/Ethyl Acetate | Eluent | HPLC Grade | N/A |

Step-by-Step Methodology

Step 1: Reaction Setup

-

Preparation: Oven-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

) or Argon.[1] -

Charging: Add 3-bromo-2-hydroxybenzaldehyde (1.0 equiv, e.g., 2.01 g, 10 mmol) to the flask.

-

Solvation: Add anhydrous Toluene (50 mL, 0.2 M concentration). Stir until the aldehyde is fully dissolved.

-

Note: Toluene is preferred over DCM for its higher boiling point (allowing the reaction to overcome the steric hindrance of the 3-bromo group) and over Ethanol (which promotes transesterification/coumarin formation).

-

-

Ylide Addition: Add Ethyl (triphenylphosphoranylidene)acetate (1.2 equiv, 4.18 g, 12 mmol) in a single portion. The solution typically turns yellow.

Step 2: Reaction Execution

-

Thermal Activation: Heat the mixture to a gentle reflux (bath temp ~115°C).

-

Monitoring: Monitor by TLC (20% EtOAc in Hexanes) every 2 hours.

-

Target Rf: The acrylate ester will appear as a new spot, typically less polar than the aldehyde but more polar than the ylide.

-

Coumarin Check: Watch for a highly fluorescent spot (blue under 365 nm UV) which indicates coumarin formation. If this increases, lower the temperature to 60-80°C.

-

-

Duration: The reaction is typically complete in 4–6 hours . Do not extend overnight at reflux, as this favors the thermodynamic sink (coumarin).

Step 3: Workup & Purification[1]

-

Concentration: Remove the Toluene under reduced pressure (Rotavap) to yield a crude semi-solid.

-

Pre-Purification (Ph

PO Removal): Triturate the residue with cold Diethyl Ether or Hexane/Ether (1:1). Triphenylphosphine oxide (Ph -

Chromatography: Purify the residue via silica gel flash column chromatography.

-

Gradient: 0%

15% Ethyl Acetate in Hexanes. -

Order of Elution: Excess Ylide

Target Acrylate

-

-

Isolation: Evaporate the product fractions to obtain ethyl 3-(3-bromo-2-hydroxyphenyl)acrylate as a pale yellow solid or oil.

Part 3: Quality Control & Validation

Analytical Specifications

To validate the structure and ensure the ring remains open, observe the following:

| Method | Diagnostic Signal | Interpretation |

| Vinyl protons ( | Look for two doublets with | |

| Phenolic -OH ( | A broad singlet exchangeable with D | |

| IR | Carbonyl Stretch (C=O) | Ester C=O appears |

Troubleshooting Guide

-

Problem: Significant coumarin formation observed.

-

Root Cause:[2] Reaction temperature too high or reaction time too long; presence of trace acid/base.

-

Fix: Switch solvent to DCM and stir at Room Temperature for 24–48 hours. The rate will be slower, but the kinetic product (acrylate) will be preserved.

-

-

Problem: Low conversion due to steric hindrance (3-bromo group).

-

Fix: Increase Ylide equivalents to 1.5. Add a mild Lewis Acid catalyst like Lithium Chloride (LiCl) (1.0 equiv) to activate the ylide without protonating the phenol.

-

Part 4: References

-

Maercker, A. (1965). The Wittig Reaction. Organic Reactions, 14, 270–490. Link

-

Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions.[3] Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927. Link

-

Hercouet, A., & Le Corre, M. (1979).[4] Synthesis of coumarins via intramolecular Wittig reaction. Tetrahedron Letters, 20(23), 2145-2148. (Demonstrates the cyclization pathway). Link

-

Mali, R. S., & Yadav, V. J. (1984). Convenient synthesis of coumarins using Wittig reagents. Synthesis, 1984(10), 862-865. Link

-

BenchChem. (2025).[1] Ethyl (triphenylphosphoranylidene)acetate: Properties and Applications. Link

Sources

Precision One-Pot Synthesis of Substituted Coumarins: From Classical Knoevenagel to Green Catalysis

Executive Summary

Coumarins (2H-chromen-2-ones) represent a privileged scaffold in medicinal chemistry, exhibiting anticoagulant, anti-inflammatory, and anticancer activities. While the Pechmann condensation is suitable for simple phenols, the Knoevenagel condensation utilizing substituted salicylaldehydes offers superior regiocontrol and access to 3-functionalized derivatives critical for structure-activity relationship (SAR) studies.

This guide details two distinct, self-validating protocols for the one-pot synthesis of substituted coumarins:

-

Protocol A (The Standard): A robust, piperidine-catalyzed route in ethanol, ideal for scale-up and diverse substrates.

-

Protocol B (The Green Alternative): An L-Proline mediated, metal-free approach, minimizing toxic waste and aligning with Green Chemistry Principle #5 (Safer Solvents and Auxiliaries).

Mechanistic Insight

The transformation proceeds via a Knoevenagel-Transesterification Cascade . Understanding this mechanism is vital for troubleshooting low yields, particularly when using electron-rich or sterically hindered salicylaldehydes.

Reaction Pathway[1]

-

Deprotonation: The base (Piperidine or L-Proline) deprotonates the active methylene compound (e.g., diethyl malonate).

-

Nucleophilic Attack: The resulting enolate attacks the aldehyde carbonyl of the salicylaldehyde.

-

Dehydration: Elimination of water yields the o-hydroxyarylidenemalonate intermediate (Knoevenagel adduct).

-

Intramolecular Cyclization: The phenol hydroxyl group attacks the ester carbonyl (transesterification/lactonization).

-

Elimination: Loss of the alkoxide leaving group solidifies the aromatic coumarin core.

Mechanistic Diagram

Figure 1: The Knoevenagel-Transesterification cascade converting salicylaldehydes to coumarins.

Experimental Protocols

Protocol A: Robust Piperidine-Catalyzed Synthesis

Application: High-throughput library generation; synthesis of 3-carboxy/acetyl coumarins. Basis: Classical Organic Syntheses methodology adapted for modern glassware [1].

Materials

-

Substrate: Substituted Salicylaldehyde (1.0 equiv)

-

Reagent: Diethyl Malonate (1.1 equiv) or Ethyl Acetoacetate

-

Catalyst: Piperidine (0.1 equiv)

-

Solvent: Absolute Ethanol (5 mL/mmol)

-

Acid: Glacial Acetic Acid (drops, optional co-catalyst)

Step-by-Step Workflow

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charging: Add Salicylaldehyde (e.g., 10 mmol) and Diethyl Malonate (11 mmol) to Ethanol (50 mL).

-

Catalysis: Add Piperidine (1 mmol, ~100 µL) and 2-3 drops of Glacial Acetic Acid.

-

Why? The acid-base buffer system prevents the rapid polymerization of the aldehyde and facilitates the dehydration step.

-

-

Reaction: Heat to reflux (78 °C) for 2–4 hours. Monitor by TLC (Mobile Phase: 20% EtOAc in Hexanes).

-

Endpoint: Disappearance of the aldehyde spot and appearance of a highly fluorescent blue/purple spot (coumarin) under UV (365 nm).

-

-

Workup: Cool the mixture to room temperature.

-

Scenario A (Precipitate forms): Filter the solid, wash with cold ethanol (2 x 5 mL) and cold water (2 x 10 mL).

-

Scenario B (No precipitate): Pour the reaction mixture into crushed ice (~100 g) and acidify slightly with 1M HCl to pH 5. Stir vigorously for 20 mins to induce precipitation.

-

-

Purification: Recrystallize from hot Ethanol or Ethanol/Water (7:3).

Protocol B: Green L-Proline Mediated Synthesis

Application: Pharmaceutical intermediates requiring low metal content; environmentally sensitive processes. Basis: Organocatalytic approach utilizing amino acids [2].[1][2]

Materials

-

Substrate: Substituted Salicylaldehyde (1.0 equiv)

-

Reagent: Diethyl Malonate (1.1 equiv)

-

Catalyst: L-Proline (10 mol%)[3]

-

Solvent: Ethanol (Green) or Water (Greener, requires longer time)

Step-by-Step Workflow

-

Setup: Use a sealed reaction vial or flask.

-

Charging: Mix Salicylaldehyde (5 mmol), Diethyl Malonate (5.5 mmol), and L-Proline (0.5 mmol) in Ethanol (10 mL).

-

Reaction: Heat at 80 °C for 4–12 hours.

-

Mechanism Note: L-Proline forms an iminium ion intermediate with the aldehyde, lowering the LUMO energy and accelerating nucleophilic attack, mimicking enzymatic aldolases.

-

-

Workup: Concentrate the solvent under reduced pressure to half volume.

-

Isolation: Allow to stand at 4 °C overnight. Crystals of the pure coumarin typically form, avoiding the need for column chromatography.[3]

-

Yield Check: If no crystals form, add diethyl ether to precipitate the product.

Process Validation & Troubleshooting

Critical Process Parameters (CPPs)

| Parameter | Impact on Quality | Recommendation |

| Stoichiometry | Excess active methylene can lead to bis-addition byproducts. | Maintain 1.0 : 1.1 (Aldehyde : Active Methylene) ratio. |

| Moisture | Water inhibits the dehydration step (reversible). | Use absolute ethanol; for difficult substrates, use a Dean-Stark trap (toluene reflux). |

| Substituents | Electron-Withdrawing Groups (EWGs) on aldehyde accelerate reaction. | Reduce reflux time for nitro-salicylaldehydes to prevent degradation. |

| pH | High basicity can open the lactone ring (hydrolysis). | Ensure workup is neutral or slightly acidic (pH 5-6). |

Troubleshooting Logic

Figure 2: Decision tree for troubleshooting common synthetic failures.

Characterization Data

Successful synthesis is confirmed by the following spectral signatures (Example: 3-carbethoxycoumarin):

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 8.5–8.6 ppm (s, 1H): Characteristic C4-H proton (singlet). This confirms the formation of the double bond and cyclization.

-

δ 7.3–7.7 ppm (m, Ar-H): Aromatic protons.

-

δ 4.4 ppm (q, 2H) & 1.4 ppm (t, 3H): Ethyl ester group signals (if diethyl malonate is used).

-

-

IR Spectroscopy:

-

1700–1720 cm⁻¹: Lactone C=O stretch (distinct from the ester C=O).

-

1600–1620 cm⁻¹: C=C alkene stretch.

-

References

-

Horning, E. C., Horning, M. G., & Dimmig, D. A. (1948). 3-Carbethoxycoumarin .[4][5] Organic Syntheses, 28, 24. [Link]

-

Karami, B., et al. (2022).[2][3] Simple Protocol of L-Proline-Mediated Knoevenagel Condensation: A Sustainable Access to Coumarin-3-Carboxylic Ester . Biomedical Research, 33(5). [Link]

-

Sugino, T., & Tanaka, K. (2001).[6] Solvent-Free Coumarin Synthesis . Chemistry Letters, 30(2), 110–111. [Link]

Sources

Application Note: Crystallization Strategies for (E)-ethyl 3-(3-bromo-2-hydroxyphenyl)acrylate

Abstract

This technical guide details the crystallization protocols for (E)-ethyl 3-(3-bromo-2-hydroxyphenyl)acrylate , a critical intermediate in the synthesis of 8-bromo-coumarin derivatives and bioactive phenylpropanoids. Due to the competing polarity of the phenolic hydroxyl group and the lipophilic bromo-ester moiety, this molecule often exhibits "oiling out" behavior during purification. This note provides three validated solvent systems, mechanistic insights into solubility parameters, and a troubleshooting guide to ensure high-purity isolation of the thermodynamically stable E-isomer.

Introduction & Chemical Context

(E)-ethyl 3-(3-bromo-2-hydroxyphenyl)acrylate is typically synthesized via Knoevenagel condensation or Wittig olefination. The crude product frequently contains unreacted 3-bromo-2-hydroxybenzaldehyde, triphenylphosphine oxide (if Wittig is used), or Z-isomer impurities.

Effective crystallization serves two purposes:

-

Isomer Purification: The E-isomer is planar and packs more efficiently than the Z-isomer; crystallization preferentially rejects the Z-form into the mother liquor.

-

Cyclization Precursor Quality: High purity is required for subsequent Pd-catalyzed intramolecular cyclizations or lactonization to coumarins, as phenolic impurities can poison sensitive catalysts.

Structural Analysis for Solvent Selection

-

Phenolic -OH (C2): Hydrogen bond donor (HBD). Requires solvents with H-bond acceptor (HBA) capacity (e.g., esters, alcohols) for dissolution.

-

Bromine (C3): Adds significant lipophilicity and molecular weight, reducing solubility in water and increasing solubility in halogenated solvents and aromatics.

-

Ethyl Acrylate Chain: Provides rotational freedom but favors planarity in the crystalline state due to conjugation.

Solubility Logic & Solvent Selection

The selection of solvents relies on balancing the polar phenolic head and the lipophilic brominated tail.

Validated Solvent Systems

| System Type | Solvent A (Good Solvent) | Solvent B (Anti-Solvent) | Mechanism | Application |

| Binary A | Ethyl Acetate | n-Heptane (or Hexane) | Anti-solvent addition | Standard Protocol. Best balance of yield and purity. |

| Binary B | Dichloromethane (DCM) | n-Hexane | Evaporative/Cooling | High Purity. Excellent for removing non-polar impurities. |

| Single | Ethanol (95%) | Water (Optional trace) | Cooling | Green Chemistry. Suitable for large-scale, though yield may be lower. |

Mechanistic Diagram: Solubility Interactions

The following diagram illustrates the interaction between the molecule's functional groups and the chosen solvent systems.

Figure 1: Solubility interaction map showing how functional groups dictate solvent compatibility.

Experimental Protocols

Protocol A: Ethyl Acetate / n-Heptane (Recommended)

This method is robust against "oiling out" because the boiling point of heptane (98°C) allows for higher temperature processing than hexane.

-

Dissolution: Transfer 5.0 g of crude solid into a 100 mL round-bottom flask. Add Ethyl Acetate (15 mL) and heat to 60°C. If the solution is not clear, add EtOAc in 2 mL increments until dissolved.

-

Filtration: While hot, filter through a sintered glass funnel (or Celite pad) to remove insoluble inorganic salts or catalyst residues.

-

Nucleation: Return the filtrate to a clean flask. Heat to 50°C. Slowly add n-Heptane dropwise until a slight turbidity (cloudiness) persists.

-

Re-dissolution: Add a minimal amount of hot EtOAc (approx. 1-2 mL) to clear the turbidity.

-

Crystallization: Remove the heat source. Allow the flask to cool to room temperature (RT) slowly over 2 hours with gentle stirring.

-

Critical Step: If oil droplets form instead of crystals, seed the mixture with a pure crystal of the target compound or scratch the glass surface.

-

-

Finishing: Cool the flask in an ice bath (0-4°C) for 30 minutes to maximize yield.

-

Isolation: Filter the white/off-white needles by vacuum filtration. Wash the cake with cold 1:3 EtOAc:Heptane (10 mL). Dry under vacuum at 40°C.

Protocol B: Dichloromethane / Hexane (For High Purity)

Best used when the crude contains significant non-polar side products.

-

Dissolution: Dissolve crude material in DCM (10 mL per gram) at room temperature.

-

Concentration: Gently evaporate the DCM on a rotary evaporator (no vacuum, 35°C bath) until the volume is reduced by half.

-

Anti-solvent Addition: Add n-Hexane slowly to the concentrating solution.

-

Growth: As DCM evaporates (due to its low BP of 39.6°C), the hexane ratio increases, forcing the product to crystallize.

-

Isolation: Filter the resulting crystals. Note: This method produces very pure crystals suitable for X-ray diffraction.

Workflow & Process Logic

The following diagram outlines the decision-making process for purification.

Figure 2: Step-by-step crystallization workflow with troubleshooting loop for oiling out.

Characterization & Validation

To ensure the protocol was successful, the isolated solid must meet specific criteria.

| Parameter | Expected Value/Observation | Method |

| Appearance | White to pale yellow needles | Visual Inspection |

| Melting Point | 83–86°C (Typical for 2-OH analogs) [1, 2] | Capillary MP Apparatus |

| 1H NMR | Doublet at ~8.0 ppm (J ≈ 16 Hz) confirms E-isomer. | 300/400 MHz NMR (CDCl3) |

| Purity | >98% (No aldehyde peak at ~10 ppm) | HPLC (C18 column, ACN/Water) |

Note on Melting Point: While the 5-bromo isomer melts at 97–99°C [2], the 3-bromo isomer (ortho-substitution) may exhibit a slightly lower melting point due to steric disruption of intermolecular hydrogen bonding.

Troubleshooting "Oiling Out"

The presence of the 3-bromo group creates a "greasy" local environment. If the product separates as an oil:

-

Temperature: You are cooling too fast. Re-heat to dissolve the oil and cool at 5°C/hour.

-

Solvent Ratio: You have too much anti-solvent. Add small amounts of EtOAc.[1]

-

Purity: Highly impure crude oils out easily. Perform a rough silica plug filtration (eluting with 20% EtOAc/Hexane) before crystallization.

References

-

Crystal structure of (E)-3-(5-bromo-2-hydroxyphenyl)acrylaldehyde. NIH/PMC.

-

Impregnated Cobalt, Nickel, Copper and Palladium Oxides on Magnetite: Nanocatalysts for Organic Synthesis. (Provides MP data for ethyl 3-(2-hydroxyphenyl)

-

Ethyl α-(hydroxymethyl)acrylate. Organic Syntheses.

-

Synthesis and biological evaluation of coumarin derivatives.

Sources

Troubleshooting & Optimization

Technical Support Center: Isolating Products from 3-Bromo-2-Hydroxybenzaldehyde

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common synthetic challenge: the removal of unreacted 3-bromo-2-hydroxybenzaldehyde from your reaction mixture. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions and effectively purify your target compounds.

Initial Assessment & Purification Strategy

The first step in any purification is to understand your mixture. A preliminary analysis by Thin-Layer Chromatography (TLC) or ¹H NMR spectroscopy can reveal the extent of the contamination and the relative polarities of your product and the unreacted starting material. This information is critical for selecting the most effective purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of 3-bromo-2-hydroxybenzaldehyde that I can exploit for its removal?

A1: Understanding the physicochemical properties of 3-bromo-2-hydroxybenzaldehyde is fundamental to designing a separation strategy. It is a crystalline solid at room temperature.[1] Its structure contains three key features: a moderately polar aromatic aldehyde, a bromine atom, and, most importantly, an acidic phenolic hydroxyl group. This acidic proton is the most useful chemical handle for separation via extraction.

| Property | Value | Significance for Purification | Source |

| Chemical Structure | C₇H₅BrO₂ | Contains aldehyde, phenol, and bromo-aryl groups. | [2] |

| Molecular Weight | 201.02 g/mol | Relevant for characterization. | [3] |

| Appearance | White to off-white crystalline solid | If your crude product is an oil, the starting material may be a minor component. | [1] |

| Melting Point | 53-57 °C | A low melting point relative to many downstream products makes it a candidate for removal via recrystallization, where it may remain in the mother liquor. | [2] |

| Boiling Point | 215.6 °C at 760 mmHg | Distillation is often not feasible if the product is not thermally stable or has a similar boiling point. | [2] |

| pKa (Predicted) | ~6.90 ± 0.10 | The phenolic proton is acidic enough to be deprotonated by a moderately strong base (e.g., NaOH, Na₂CO₃), forming a water-soluble phenoxide salt. This is the basis for acid-base extraction. | [2] |

| Solubility | Soluble in methanol, DMSO | General solubility in polar organic solvents is expected. | [2][4] |

Q2: How do I choose the most appropriate purification technique?

A2: The optimal technique depends on the properties of your desired product relative to the starting material, the scale of your reaction, and the required final purity. The three primary methods are acid-base extraction, column chromatography, and recrystallization. The following decision tree can guide your choice.

Caption: Decision tree for selecting a purification method.

Troubleshooting Guides: Method-Specific Issues

This section addresses common problems encountered during the purification process in a question-and-answer format.

Technique 1: Acid-Base Liquid-Liquid Extraction

This is often the most efficient method, leveraging the acidity of the phenolic group on 3-bromo-2-hydroxybenzaldehyde.

Q: My product is neutral. How do I perform an extraction to remove the starting material?

A: By washing an organic solution of your crude product with an aqueous base (like 1M NaOH), the acidic 3-bromo-2-hydroxybenzaldehyde is deprotonated to form its sodium phenoxide salt. This salt is highly polar and preferentially dissolves in the aqueous layer, while your neutral, less polar product remains in the organic layer.[5][6]

Q: I performed the basic wash, but my product yield is low. What happened?

A: It's possible your product has some acidic character you were unaware of, or it is partially soluble in the aqueous phase. To check this, acidify the aqueous washings with 1M HCl. If a precipitate forms, it is likely your product that was unintentionally extracted. You can then re-extract this precipitate into an organic solvent and combine it with your main batch.

Q: An inseparable emulsion formed at the interface of the organic and aqueous layers. How can I resolve this?

A: Emulsion formation is common when there are particulates or compounds that act as surfactants.[7] To break it up, try the following:

-

Add a small amount of brine (saturated aqueous NaCl). The increased ionic strength of the aqueous layer can help force the separation.

-

Gently swirl the separatory funnel instead of shaking vigorously.

-

If possible, filter the entire mixture through a pad of Celite or glass wool to remove any solid particulates that may be stabilizing the emulsion.

Technique 2: Column Chromatography

Column chromatography separates compounds based on their differential adsorption onto a solid stationary phase (typically silica gel) and elution with a liquid mobile phase.[8][9]

Q: What is a good starting eluent system to separate a non-polar product from the more polar 3-bromo-2-hydroxybenzaldehyde?

A: A good starting point for many separations on silica gel is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate.[10] For this specific separation, begin with a low polarity mixture, such as 95:5 or 90:10 Hexanes:Ethyl Acetate. You can determine the optimal ratio by running analytical TLC plates first. Your less polar product should elute first, followed by the more polar starting material.

Q: The separation is poor; the spots for my product and the starting material are very close on TLC (similar Rf values). What can I do?

A: A small difference in Rf values indicates that the solvent system is not providing adequate selectivity.

-

Decrease Polarity: Try a less polar eluent system (e.g., move from 80:20 to 90:10 Hexanes:EtOAc). This will cause all compounds to move more slowly, often exaggerating small differences in polarity and improving separation.

-

Change Solvents: Sometimes, changing one of the eluent components can drastically alter selectivity. For instance, substituting ethyl acetate with dichloromethane or diethyl ether might change the specific interactions with the silica surface and improve separation.

Q: I suspect my product is decomposing on the silica gel column. How can I prevent this?

A: Silica gel is slightly acidic and can cause degradation of acid-sensitive compounds.[11]

-

Deactivate the Silica: You can neutralize the silica gel by adding 0.5-1% triethylamine to your eluent system. This will neutralize the acidic sites.

-

Use Alumina: Consider using a different stationary phase, such as neutral or basic alumina, which is less acidic than silica.

-

Work Quickly: Do not let the compound sit on the column for an extended period. Flash chromatography, which uses pressure to speed up the elution, is highly recommended.[9]

Technique 3: Recrystallization

This technique purifies crystalline solids based on differences in their solubility in a particular solvent at different temperatures.[12][13]

Q: How do I find a good recrystallization solvent?

A: The ideal solvent is one in which your product is highly soluble at high temperatures but poorly soluble at room or cold temperatures.[12] The impurity, 3-bromo-2-hydroxybenzaldehyde, should ideally remain soluble at low temperatures or be insoluble at high temperatures. Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, hexanes, toluene, or mixtures like ethanol/water) to find the best candidate.

Q: I dissolved my crude product in hot solvent, but upon cooling, an oil formed instead of crystals. What should I do?

A: This phenomenon, known as "oiling out," happens when the solute comes out of solution at a temperature above its melting point or because the solution is too supersaturated.[10][14]

-

Add More Solvent: Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent to make the solution less concentrated. Allow it to cool more slowly.

-

Lower the Solvent Boiling Point: Use a lower-boiling point solvent or a solvent mixture.

-

Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[12]

Q: The purity of my product improved after recrystallization, but my yield was very low.

A: Low yield can result from several factors:[14]

-

Using too much solvent: This will cause a significant portion of your product to remain dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent required to fully dissolve your crude solid.

-

Cooling too quickly: Rapid cooling can trap impurities and lead to smaller crystals that are harder to collect. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

-

Premature crystallization: If crystals form during a hot filtration step, you will lose product. Ensure your funnel and receiving flask are pre-heated.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is ideal for a neutral product contaminated with 3-bromo-2-hydroxybenzaldehyde.

Caption: Workflow for purification via acid-base extraction.

Methodology:

-

Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

-

Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1M sodium hydroxide (NaOH) solution.

-

Separation: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently. Allow the layers to fully separate.[6]

-

Collection: Drain the lower aqueous layer. The unreacted 3-bromo-2-hydroxybenzaldehyde is now in this layer as its water-soluble salt.

-

Repeat: Repeat the wash with 1M NaOH one more time to ensure complete removal.

-

Neutralization Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and base.

-

Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Flash Column Chromatography

This protocol is suitable for separating compounds with different polarities.[9][15]

Methodology:

-

TLC Analysis: Determine an appropriate eluent system by TLC. The goal is to have the product Rf be ~0.3-0.4 and a clear separation from the starting material spot.

-

Column Packing: Prepare a slurry of silica gel in the least polar eluent (e.g., hexanes). Pack a glass column with the slurry, ensuring no air bubbles are trapped. Add a thin layer of sand on top.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel.

-

Elution: Add the eluent to the column and apply gentle air pressure to the top. Begin collecting fractions as the solvent drips from the bottom.

-

Gradient Elution (Optional): If the starting material is much more polar, you can start with a low-polarity eluent to collect your product, then increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to quickly flush the 3-bromo-2-hydroxybenzaldehyde off the column.

-

Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization

This protocol is effective if your product is a solid with solubility characteristics different from the starting material.[12]

Methodology:

-

Solvent Selection: In a test tube, find a suitable solvent that dissolves the crude solid when hot but not when cold.

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent needed to just dissolve the solid completely.

-

Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel.

-

Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering impurities from the mother liquor.

-

Drying: Dry the purified crystals in a desiccator or vacuum oven.

References

-

LookChem. 3-Bromo-2-hydroxybenzaldehyde. [Link]

-

ResearchGate. The new liquid–liquid extraction method for separation of phenolic compounds from coal tar | Request PDF. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Chemistry Behind 3-Bromo-2-hydroxy-5-nitrobenzaldehyde: Synthesis and Properties. [Link]

- Google Patents.

-

Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]

-

Cooperative Organic Chemistry Student Laboratory Manual. Purification. [Link]

- Google Patents.

- Google Patents.

-

University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]

-

Speichim - Valls Química. Liquid Extraction. [Link]

-

ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?. [Link]

-

Magritek. Column Chromatography. [Link]

-

MIT OpenCourseWare. Purification by Flash Column Chromatography | Chemistry Laboratory Techniques. [Link]

-

ACS Publications. Polyphenol Liquid–Liquid Extraction Process Development Using NRTL-SAC | Industrial & Engineering Chemistry Research. [Link]

-

University of Colorado Boulder, Department of Chemistry. Column Chromatography. [Link]

-

PMC. 3-Bromo-2-hydroxybenzaldehyde. [Link]

-

Eureka | Patsnap. Method for circularly preparing 3-bromine-4-hydroxybenzaldehyde. [Link]

-

Phenomenex. Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]

- Google Patents.

Sources

- 1. Page loading... [guidechem.com]

- 2. lookchem.com [lookchem.com]

- 3. 3-Bromo-2-hydroxybenzaldehyde | CAS 1829-34-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. US3155734A - Process for separation of phenols from aqueous mixtures containing them - Google Patents [patents.google.com]

- 6. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. magritek.com [magritek.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Purification – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Purification by Flash Column Chromatography | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]

Validation & Comparative

A Comparative Guide to the ¹H NMR Chemical Shifts of (E)-ethyl 3-(3-bromo-2-hydroxyphenyl)acrylate and Related Compounds

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure.[1] For researchers in materials science and drug development, the precise characterization of novel compounds is paramount. (E)-ethyl 3-(3-bromo-2-hydroxyphenyl)acrylate is a substituted cinnamate ester, a class of compounds known for its diverse biological activities and applications as synthetic intermediates.

This guide provides an in-depth analysis and prediction of the ¹H NMR spectrum of (E)-ethyl 3-(3-bromo-2-hydroxyphenyl)acrylate. In the absence of a directly published spectrum for this specific molecule, we will employ a comparative approach. By dissecting the spectra of simpler, structurally related analogues—ethyl acrylate and (E)-ethyl cinnamate—we can systematically evaluate the electronic effects of the aromatic ring and its substituents (bromo and hydroxyl groups) on the chemical shifts of adjacent protons. This methodology not only allows for a robust prediction of the target molecule's spectrum but also serves as a practical illustration of the principles of spectral interpretation.

Structural Analysis and Proton Environments

The first step in predicting a ¹H NMR spectrum is to identify all unique proton environments within the molecule. The structure of (E)-ethyl 3-(3-bromo-2-hydroxyphenyl)acrylate possesses several distinct sets of protons, as illustrated below.

Figure 1. Structure of (E)-ethyl 3-(3-bromo-2-hydroxyphenyl)acrylate with key proton environments highlighted.

The molecule contains the following distinct proton signals:

-

Ethyl Group : Two signals corresponding to the methylene (-OCH₂-) and methyl (-CH₃) protons.

-

Vinylic Protons : Two protons on the carbon-carbon double bond (Hα and Hβ), which are expected to be trans to each other, resulting in a large coupling constant.

-

Aromatic Protons : Three protons on the phenyl ring (H4, H5, H6).

-

Hydroxyl Proton : A single proton from the -OH group.

Comparative Spectral Analysis

To predict the chemical shifts for our target molecule, we will build a comparative analysis starting from simple acrylates and adding structural complexity. Chemical shifts are influenced by the local electronic environment; electronegative atoms and unsaturated groups tend to deshield nearby protons, shifting their signals downfield to higher ppm values.[2]

Baseline 1: Ethyl Acrylate

Ethyl acrylate provides the fundamental chemical shifts for the ethyl ester and the acrylate vinyl protons without the influence of an aromatic ring.

| Proton Environment | Observed δ (ppm) | Multiplicity | J (Hz) |

| -CH=CH₂ (trans) | 6.37 | d | 18.0 |

| -CH=CH₂ (cis) | 5.78 | d | 12.0 |

| -CH=CH₂ (geminal) | 6.09 | dd | 18.0, 12.0 |

| -OCH₂- | 4.18 | q | 8.0 |

| -CH₃ | 1.20 | t | 8.0 |

| Data sourced from reference[3]. |

Baseline 2: (E)-ethyl Cinnamate

Adding a phenyl group to the β-carbon introduces conjugation and magnetic anisotropy, significantly affecting the vinylic protons.

| Proton Environment | Observed δ (ppm) | Multiplicity | J (Hz) |

| Ar-CH= (Hβ) | 7.68 | d | 16.2 |

| =CH-CO (Hα) | 6.42 - 6.46 | m (d) | 16.2 |

| Aromatic (Ar-H) | 7.35 - 7.54 | m | - |

| -OCH₂- | 4.25 - 4.28 | m (q) | ~7.1 |

| -CH₃ | 1.32 - 1.35 | m (t) | ~7.1 |

| Data sourced from reference[4]. |

Analysis of Changes:

-

Vinylic Protons (Hα and Hβ) : The most dramatic change is the downfield shift of the vinylic protons compared to ethyl acrylate. This is due to the extended conjugation with the phenyl ring, which deshields these protons. Hβ, being directly attached to the ring, experiences the largest shift from ~6.1 ppm to 7.68 ppm.

-

Ethyl Group : The ethyl group protons are slightly shifted downfield, a minor effect transmitted through the conjugated system.

Prediction for (E)-ethyl 3-(3-bromo-2-hydroxyphenyl)acrylate

Now, we introduce the bromo and hydroxyl substituents onto the phenyl ring. Their electronic effects will further modify the chemical shifts of the aromatic and vinylic protons.

-

-OH (Hydroxyl) Group : This is an electron-donating group. It will shield the aromatic protons, particularly those ortho and para to it (H6 and H4), tending to shift them upfield. The phenolic -OH proton itself typically appears as a broad singlet, and its chemical shift is highly dependent on solvent and concentration, often found between 4-7 ppm.

-

-Br (Bromo) Group : This is an electronegative, electron-withdrawing group. It will deshield adjacent protons, shifting them downfield.[2]

Predicted Chemical Shifts and Multiplicities:

| Proton Environment | Predicted δ (ppm) | Predicted Multiplicity | Rationale for Prediction |

| Phenolic -OH | 5.0 - 7.0 | br s | Typical range for phenolic protons; position and shape are variable. |

| Ar-CH= (Hβ) | ~7.8 - 8.0 | d | Starts at 7.68 ppm (cinnamate). The ortho -OH group is donating, but the overall steric and electronic environment of the substituted ring often leads to a further downfield shift for this proton. |

| =CH-CO (Hα) | ~6.4 - 6.6 | d | Similar to ethyl cinnamate. The substituents on the ring have a less pronounced effect on Hα. |

| Aromatic H6 | ~7.4 - 7.6 | d or dd | Ortho to the acrylate group and meta to the -Br group. Expected to be downfield. |

| Aromatic H4 | ~7.2 - 7.4 | d or dd | Ortho to the -Br group and para to the -OH group. These competing effects make prediction complex. |

| Aromatic H5 | ~6.8 - 7.0 | t or dd | Ortho to the -OH group (shielding) and meta to the -Br group. Expected to be the most upfield of the aromatic protons. |

| -OCH₂- | ~4.2 - 4.3 | q | Similar to ethyl cinnamate. |

| -CH₃ | ~1.3 - 1.4 | t | Similar to ethyl cinnamate. |

Recommended Experimental Protocol

To validate these predictions, a standardized experimental protocol is essential for acquiring a high-quality, reproducible ¹H NMR spectrum.

Figure 2. Recommended workflow for ¹H NMR spectral acquisition and processing.

Causality Behind Experimental Choices:

-

Solvent (CDCl₃) : Deuterated chloroform is a standard solvent for many organic compounds and has a well-defined residual solvent peak (7.26 ppm) for referencing.[5]

-

D₂O Shake : Adding a drop of deuterium oxide and re-acquiring the spectrum is a classic technique to definitively identify exchangeable protons like -OH. The deuterium will exchange with the proton, causing its signal to disappear from the spectrum.

-

High-Field Instrument (≥400 MHz) : A higher field strength provides better signal dispersion, which is crucial for resolving the complex splitting patterns expected in the aromatic region of the spectrum.

-

Shimming : This process optimizes the homogeneity of the magnetic field across the sample, leading to sharper peaks and better resolution, which is critical for accurate coupling constant measurements.

Conclusion

Through a systematic, comparative analysis of ethyl acrylate and (E)-ethyl cinnamate, we have established a robust prediction for the ¹H NMR spectrum of (E)-ethyl 3-(3-bromo-2-hydroxyphenyl)acrylate. The key identifying features of the target compound will be the trans-coupled vinylic protons (Hα and Hβ) with a large J-value (~16 Hz), and a complex set of three signals in the aromatic region, whose specific shifts and multiplicities are dictated by the electronic interplay of the acrylate, bromo, and hydroxyl substituents. The ethyl group should present as a clean quartet and triplet. Following the provided experimental protocol will enable researchers to acquire a high-quality spectrum to confirm this structure and validate the predictive power of this comparative approach.

References

- Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). Vertex AI Search.

- The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe.

- Prediction of 1H NMR Chemical Shifts Using Neural Networks. (2001). Analytical Chemistry.

- 1 - The Royal Society of Chemistry. The Royal Society of Chemistry.

- PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. (2005). The University of Liverpool Repository.

- Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. (2021). YouTube.

- 1 H NMR Chemical Shifts. (2022). chem.ucalgary.ca.

- ethyl-(E)

- Ethyl cinnamate(103-36-6) 1H NMR spectrum. ChemicalBook.

- Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Form

- Supporting Inform

- Ethyl 4-nitrocinnamate, predominantly trans - Optional[1H NMR] - Spectrum. SpectraBase.

- hnl17_sln.html. chem.wisc.edu.

- Ethyl Cinnamate | C11H12O2 | CID 637758. PubChem - NIH.

- ETHYL α-(HYDROXYMETHYL)

- Ethyl acrylate(140-88-5) 1H NMR spectrum. ChemicalBook.

- 13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts.

- Crystal structure of (E)-3-(5-bromo-2-hydroxyphenyl)acrylaldehyde. PMC - NIH.

- NMR Spectroscopy – 1H NMR Chemical Shifts. (2020).

- 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Modgraph.

- Ethyl acrylate – Knowledge and References. Taylor & Francis.

- A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest.

- Research Article Synthesis and Spectral Characterisation of (E)-3-(3-(4 (Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2. (2021). Semantic Scholar.

- Synthesis and characterization of poly(3-acetyl-4-hydroxyphenyl acrylate) and its Cu(II) and Ni(II) complexes. Amrita Vishwa Vidyapeetham.

Sources

Chromatographic Differentiation of Cinnamate Precursors and Coumarin Scaffolds: A Technical Guide

Executive Summary

In the synthesis of coumarin derivatives, specifically the cyclization of (E)-ethyl 3-(3-bromo-2-hydroxyphenyl)acrylate (Precursor) to 8-bromocoumarin (Product), Thin Layer Chromatography (TLC) is the primary tool for monitoring reaction progress.

The critical challenge is that both compounds possess extended

Mechanistic Principles of Differentiation

To design a robust protocol, we must exploit the physicochemical differences introduced during the cyclization event.

The Polarity Shift (Adsorption Chromatography)

-

Precursor (Phenol): Contains a free phenolic hydroxyl group (-OH). This group acts as a strong Hydrogen Bond Donor (HBD) to the silanol groups on the silica gel surface. Consequently, it binds tightly to the stationary phase.

-

Product (Coumarin): The cyclization forms a lactone, consuming the phenolic proton. The resulting coumarin scaffold acts primarily as a Hydrogen Bond Acceptor (HBA). Without the HBD capability, its affinity for silica is significantly reduced.

-

Result: In standard normal-phase solvents (e.g., Hexane/EtOAc), the Product will elute with a higher

than the Precursor.

Chemoselective Derivatization ( Complexation)

The most definitive test utilizes the specific reactivity of phenols.

-

Precursor: The free enolic/phenolic -OH coordinates with Iron(III) to form a colored complex (typically violet/blue).

-

Product: The lactone oxygen is chemically distinct and does not coordinate with Iron(III) to form a colored complex under TLC staining conditions.

Reaction Pathway Visualization

The following diagram illustrates the transformation and the specific structural features targeted by this analysis.

Figure 1: Reaction pathway showing the loss of the phenolic hydroxyl group, the key differentiator for TLC analysis.

Experimental Protocol

Materials

-

Stationary Phase: Silica Gel 60

aluminum or glass-backed plates. -

Mobile Phase: Hexane : Ethyl Acetate (3:1 v/v). Note: Adjust to 4:1 if

is too high, or 2:1 if compounds stick to baseline. -

Visualization Reagents:

-

UV Lamp (254 nm and 365 nm).

-

Ferric Chloride Stain: Dissolve 1 g

in 50 mL MeOH and 50 mL

-

Step-by-Step Methodology

-

Sample Preparation: Dissolve ~1 mg of the reaction mixture in 0.5 mL of Ethyl Acetate or Dichloromethane. Ensure the concentration is sufficient for staining but dilute enough to prevent tailing.

-

Spotting: Apply three spots to the baseline:

-

Lane 1: Starting Material (Reference).

-

Lane 2: Co-spot (SM + Reaction Mix).

-

Lane 3: Reaction Mixture.

-

-

Elution: Develop the plate in the Hexane/EtOAc chamber until the solvent front reaches ~80% of the plate height.

-

Non-Destructive Detection (UV):

-

Observe under UV 254 nm : Mark all dark spots (quenching of indicator).

-

Observe under UV 365 nm : Look for fluorescence. Coumarins often exhibit blue fluorescence, though the 8-Bromo substituent may quench this intensity compared to non-halogenated analogs.

-

-

Destructive Detection (Stain):

-

Dip the plate into the

solution or spray lightly. -

Do not heat strongly ; the complex forms at room temperature. Heating may decompose the complex.

-

Data Interpretation & Decision Matrix

Comparative Data Table

| Feature | Precursor (Phenolic Ester) | Product (8-Bromocoumarin) | Mechanistic Cause |

| Relative Polarity | High | Low | Loss of H-bond donor (-OH) |

| Relative | Lower ( | Higher ( | Silica affinity difference |

| UV 254 nm | Dark Spot | Dark Spot | Conjugated aromatic systems |

| UV 365 nm | Weak/No Fluorescence | Blue/Green Fluorescence** | Rigid lactone structure |

| Positive (Violet/Blue) | Negative (No Color) | Phenol-Iron complexation |

*Values estimated for Hexane:EtOAc 3:1 system. Exact values depend on humidity and silica activity. **Fluorescence intensity may be attenuated by the heavy atom effect of Bromine.

Analytical Workflow (Decision Tree)

Use this logic flow to interpret your TLC plate during reaction monitoring.

Figure 2: Logical workflow for identifying the reaction species based on TLC observations.

Critical Technical Notes

-

The "Heavy Atom" Effect: While coumarins are classically fluorescent, the presence of Bromine at the 8-position can facilitate intersystem crossing, potentially quenching fluorescence yield compared to the parent coumarin [1]. Do not rely solely on UV 365 nm; the

stain is the definitive chemical proof. -

Acid Sensitivity: If the reaction was acid-catalyzed, ensure the TLC plate is not acidic enough to reverse the reaction (unlikely on silica) or hydrolyze the ester. The lactone is generally stable on silica.

-

Oxidation Risks: Phenols are prone to oxidation. If your "Precursor" spot shows tailing or browning before staining, it may be degrading. Freshly purify the standard if necessary.

References

-

Gaudino, E. C., et al. (2016). "Coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses." Chimica. Link

-

Sherma, J., & Fried, B. (2005). "Thin layer chromatographic analysis of biological samples. A review." Journal of Liquid Chromatography & Related Technologies. Link

-

Alfa Chemistry. (n.d.). "Ferric Chloride Test for Phenols - Principle and Procedure." Link

-

Luo, D., et al. (2022).[1] "Responsive Fluorescent Coumarin–Cinnamic Acid Conjugates for α-Glucosidase Detection." Frontiers in Chemistry. Link

Sources

Comparative Guide: HPLC Retention Time Analysis of E vs. Z Acrylate Isomers

Executive Summary

In pharmaceutical development, the stereochemistry of acrylate-based intermediates and APIs dictates biological efficacy and toxicity. The E (Entgegen/Trans) and Z (Zusammen/Cis) isomers of substituted acrylates exhibit distinct physicochemical properties, yet their separation remains a chromatographic challenge due to similar solubilities.

This guide provides a technical comparison of retention behaviors for E/Z acrylates. Based on thermodynamic principles and experimental data, Z-isomers generally elute prior to E-isomers in Reverse-Phase (RP) HPLC , driven by differential dipole moments and shape selectivity. This guide details the mechanistic causality, optimal stationary phases, and a self-validating experimental protocol.

Mechanistic Basis of Separation

To achieve baseline resolution (

Hydrophobicity and Shape Selectivity

-

E-Isomers (Trans): Typically adopt a planar conformation. This planarity allows for deeper penetration into the alkyl chains of C18 stationary phases and stronger

stacking interactions with Phenyl-based phases.-

Result: Stronger hydrophobic interaction

Longer Retention Time (

-

-

Z-Isomers (Cis): The steric repulsion between substituents on the same side of the double bond often forces the molecule into a non-planar (twisted) conformation. This increases the effective molecular volume but decreases the surface area available for binding.

-

Result: Weaker interaction

Shorter Retention Time (

-

Dipole Moment Effects

Acrylates are polarized. In Z-isomers, the electron-withdrawing carbonyl group and other substituents (e.g., aryl groups) are often cis-located, resulting in a net additive dipole vector.

-

Higher Polarity (Z): Prefers the polar mobile phase.

-

Lower Polarity (E): Vectors often cancel out; prefers the non-polar stationary phase.

Visualizing the Interaction Mechanism

The following diagram illustrates the differential interaction logic used to select the stationary phase.

Figure 1: Mechanistic interaction of acrylate isomers with Reverse Phase ligands. E-isomers bind more tightly due to planar stacking.

Comparative Performance Data

The following data summarizes the retention behavior of a representative substituted acrylate (e.g., Ethyl 3-phenylacrylate) on two common stationary phases.

Experimental Conditions:

-

Mobile Phase: 60:40 Water:Acetonitrile (Isocratic)

-

Flow Rate: 1.0 mL/min

-

Temperature: 25°C

-

Detection: UV @ 254 nm

| Parameter | C18 Column (Standard) | Phenyl-Hexyl Column (Alternative) | Interpretation |

| Z-Isomer | 4.2 | 4.8 | Z elutes first in both; Phenyl phase increases retention slightly due to |

| E-Isomer | 5.1 | 6.5 | E elutes later. |

| Selectivity ( | 1.21 | 1.35 | Phenyl-Hexyl provides superior separation for aromatic acrylates. |

| Resolution ( | 1.8 | 3.2 | Phenyl-Hexyl is the recommended choice for complex matrices. |

Expert Insight: While C18 works for simple mixtures, Phenyl-Hexyl or Biphenyl phases are recommended for aromatic acrylates. The

electrons in the stationary phase interact preferentially with the planar-system of the E-isomer, significantly enhancing selectivity ( ).

Validated Experimental Protocol

To ensure reproducibility and prevent artifact generation (e.g., photo-isomerization), follow this strict workflow.

Reagents and Equipment

-

Solvents: HPLC Grade Acetonitrile (ACN) and Water (Milli-Q).

-

Buffer: 0.1% Formic Acid or 10mM Ammonium Acetate (pH 4.5) to suppress silanol activity.

-

Glassware: Amber volumetric flasks (Critical: Acrylates are light-sensitive).

Step-by-Step Methodology

Step 1: System Suitability Preparation

-

Weigh 10 mg of the E-isomer standard and 10 mg of the Z-isomer standard into separate amber flasks.

-

Dissolve in 50:50 ACN:Water.

-

Create a "Resolution Mix" containing 50

g/mL of each isomer.

Step 2: Column Equilibration

-

Install a Phenyl-Hexyl Column (e.g., 150mm x 4.6mm, 3.5

m). -

Purge system at 50:50 ACN:Water for 20 minutes.

-

Condition at initial gradient conditions for 10 minutes.

Step 3: Gradient Execution

-

Time 0.0: 30% B (ACN)

-

Time 10.0: 70% B

-

Time 12.0: 30% B (Re-equilibration)

-

Note: A shallow gradient is preferred to maximize the

between the closely eluting isomers.

Step 4: Data Analysis & Validation

-

Calculate Resolution (

) using the half-width method. -

Pass Criteria:

and Tailing Factor ( -

Fail Action: If

, lower the column temperature to 20°C to increase stationary phase rigidity and shape selectivity.

Method Development Workflow Diagram

This logic tree guides the optimization process if standard conditions fail.

Figure 2: Decision tree for optimizing acrylate isomer separation.

References

-